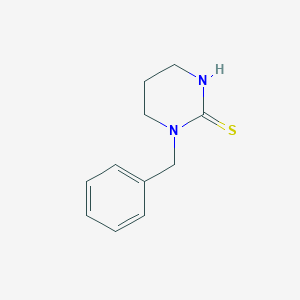
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is a complex organic compound with a unique structure that includes an anthracene core substituted with carboxylic acid groups and phenyl rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester typically involves the esterification of 2,3-Anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
科学研究应用
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and fluorescent dyes.
作用机制
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The anthracene core and phenyl rings play a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
9,10-Anthracenedicarboxylic acid: Shares the anthracene core but lacks the phenyl substitutions.
9-Anthracenecarboxylic acid: Contains a single carboxylic acid group on the anthracene core.
9,10-Dimethylanthracene: Substituted with methyl groups instead of carboxylic acids and phenyl rings.
Uniqueness
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is unique due to its combination of anthracene, carboxylic acid, and phenyl groups
属性
CAS 编号 |
61415-63-2 |
|---|---|
分子式 |
C30H22O4 |
分子量 |
446.5 g/mol |
IUPAC 名称 |
dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C30H22O4/c1-33-29(31)25-17-23-24(18-26(25)30(32)34-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3 |
InChI 键 |
VIWPVZLPEICDNO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
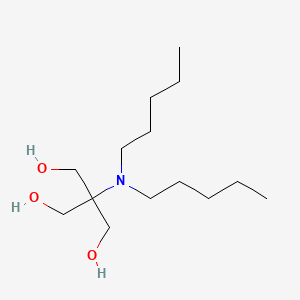
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)
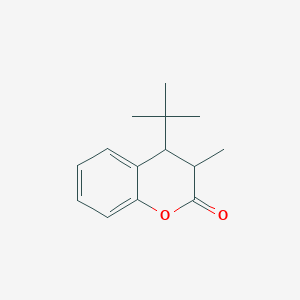
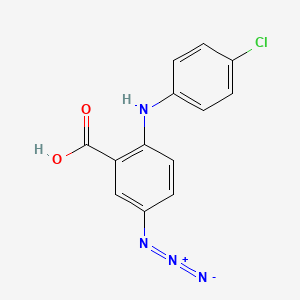
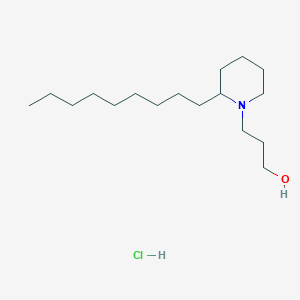


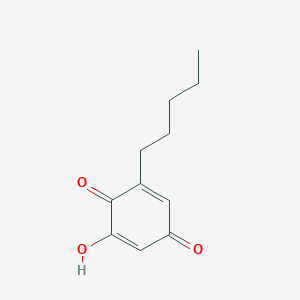


![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
